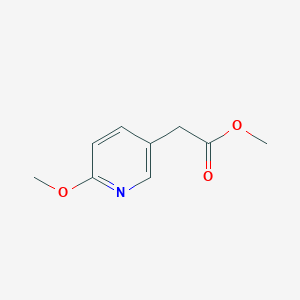

Methyl 2-(6-methoxypyridin-3-yl)acetate

Description

Methyl 2-(6-methoxypyridin-3-yl)acetate (CAS: 943541-27-3) is a pyridine derivative with a methoxy substituent at the 6-position and an acetate ester at the 3-position. It serves as a key intermediate in pharmaceutical synthesis, notably in the production of molidustat (BAY 85-3934), a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor .

Synthesis and Characterization: The compound is synthesized via refluxing 2-methoxy-5-(2,2,2-trichloroethyl)pyridine with potassium hydroxide in methanol, followed by flash chromatography (toluene/ethyl acetate 9:1), yielding 35% of the product . Mass spectrometry (ESI+) confirms a molecular ion peak at m/z 182 [M+H]⁺ . Combi-Blocks reports a purity of 96% for commercial batches .

Applications: Its primary use lies in constructing heterocyclic scaffolds for drug discovery. For example, it reacts with N,N-dimethylformamide diethyl acetal to form ethyl 3-(dimethylamino)-2-(6-methoxypyridin-3-yl)acrylate, a precursor for molidustat .

Properties

IUPAC Name |

methyl 2-(6-methoxypyridin-3-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-8)5-9(11)13-2/h3-4,6H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJJNCKUSDHNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295769 | |

| Record name | Methyl 6-methoxy-3-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943541-27-3 | |

| Record name | Methyl 6-methoxy-3-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943541-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-methoxy-3-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Esterification of 2-(6-Methoxypyridin-3-yl)acetic Acid

The most straightforward route involves esterification of the corresponding carboxylic acid precursor, 2-(6-methoxypyridin-3-yl)acetic acid, with methanol under acidic conditions. This method mirrors the synthesis of methyl 2-(6-aminopyridin-3-yl)acetate, where refluxing the acid in methanol with concentrated sulfuric acid achieved esterification.

Procedure :

- Reaction Setup : A solution of 2-(6-methoxypyridin-3-yl)acetic acid (1.0 equiv) in anhydrous methanol is treated with concentrated sulfuric acid (catalytic, ~0.1 equiv).

- Reflux : The mixture is heated under reflux for 12–18 hours.

- Workup : The reaction is neutralized to pH 8.0 using saturated aqueous sodium bicarbonate, followed by extraction with ethyl acetate (3 × 30 mL).

- Purification : The organic layer is dried over sodium sulfate, concentrated, and purified via preparative HPLC or column chromatography.

Key Data :

Nucleophilic Substitution Followed by Esterification

This two-step approach first constructs the pyridine core with a methoxy group, followed by introduction of the acetoxymethyl side chain. A related strategy was employed for methyl 2-(6-methylpyridin-2-yl)acetate, using diethyl malonate as a carbon source.

Procedure :

- Malonate Alkylation :

- 6-Methoxypyridine-3-carbaldehyde (1.0 equiv) reacts with diethyl malonate (1.2 equiv) in ethanol with potassium hydroxide (2.0 equiv) at reflux for 5 hours.

- Intermediate : Diethyl 2-(6-methoxypyridin-3-yl)malonate.

- Hydrolysis and Decarboxylation :

- The malonate ester is hydrolyzed with 1M HCl at 0°C, yielding 2-(6-methoxypyridin-3-yl)acetic acid.

- Methylation :

- The acid is treated with (trimethylsilyl)diazomethane (2.0 equiv) in methanol/hexane at room temperature for 5 hours.

Key Data :

Palladium-Catalyzed Coupling Reactions

Modern methods leverage cross-coupling strategies to assemble the pyridine-acetate framework. A Heck coupling approach, similar to the synthesis of methoxypyridine-derived γ-secretase modulators, offers a versatile pathway.

Procedure :

- Pyridine Bromination :

- 6-Methoxypyridine-3-yl bromide (1.0 equiv) is prepared via bromination of 6-methoxypyridine using PBr3.

- Coupling with Vinyl Ether :

- The bromide reacts with n-butylvinylether (1.5 equiv) in the presence of Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Et3N (2.0 equiv) in DMF at 80°C for 12 hours.

- Hydrolysis and Esterification :

- The intermediate enol ether is hydrolyzed to 2-(6-methoxypyridin-3-yl)acetaldehyde using 2M HCl, followed by oxidation to the acetic acid and subsequent methyl ester formation.

Key Data :

- Yield : 40–45% (after optimization)

- Key Advantage : Enables late-stage functionalization for derivative synthesis.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Esterification | 18–25 | >90 | Simplicity, minimal steps | Low yield, acidic conditions |

| Malonate Alkylation | 30–35 | 85–90 | Modular, avoids strong acids | Multi-step, costly reagents |

| Pd-Catalyzed Coupling | 40–45 | >95 | High yield, versatile for derivatives | Requires specialized catalysts |

Optimization Strategies and Technical Considerations

Solvent and Catalyst Selection

- Esterification : Methanol as both solvent and reactant improves atom economy. Sulfuric acid remains the standard catalyst, though p-toluenesulfonic acid (pTSA) may reduce side reactions.

- Coupling Reactions : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed reactions but complicate purification.

Purification Techniques

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates ester products.

- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals for NMR analysis.

Spectroscopic Characterization

Consistent with reported analogs, the target compound exhibits:

- IR (KBr) : 1725 cm⁻¹ (C=O ester), 1605 cm⁻¹ (pyridine ring).

- 13C NMR (CDCl3) : δ 169.8 (COO), 158.2 (C-OCH3), 147.5–121.4 (pyridine carbons), 52.3 (OCH3), 40.1 (CH2).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methoxypyridin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(6-hydroxypyridin-3-yl)acetate.

Reduction: The ester group can be reduced to an alcohol, yielding 2-(6-methoxypyridin-3-yl)ethanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: 2-(6-hydroxypyridin-3-yl)acetate

Reduction: 2-(6-methoxypyridin-3-yl)ethanol

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(6-methoxypyridin-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(6-methoxypyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group and the ester functionality play crucial roles in its reactivity and binding affinity to target molecules. The compound can modulate enzymatic activities and receptor functions, leading to various biological effects .

Comparison with Similar Compounds

Key Findings :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the parent compound enhances electron density on the pyridine ring, favoring nucleophilic substitutions. In contrast, the chloro analog (higher molecular weight, m/z 185.6) exhibits greater electrophilicity, making it suitable for cross-coupling reactions .

- Ring System Variations : Replacement of pyridine with pyrimidine (as in ) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and bioavailability .

Ester and Protecting Group Modifications

Key Findings :

- Protecting Groups: The tert-butyl and TBS groups in 16d improve solubility in nonpolar solvents and stabilize intermediates during metal-catalyzed reactions .

- Ester Chain Length : Ethyl esters (e.g., compound 1 in ) exhibit slower hydrolysis rates compared to methyl esters, impacting metabolic stability .

Heterocyclic and Aromatic Analogs

Key Findings :

- Aromatic Systems : Indole-based analogs (e.g., PK03902E-1) interact with serotonin receptors due to planar aromaticity, whereas pyridine derivatives are preferred for metal coordination in catalysis .

Biological Activity

Methyl 2-(6-methoxypyridin-3-yl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing information from various studies, including data tables and case studies.

Overview of this compound

This compound is an ester derivative of pyridine, characterized by the presence of a methoxy group at the 6-position of the pyridine ring. This structural feature may influence its biological properties, particularly in relation to its interactions with various biological targets.

Cytotoxicity and Anticancer Potential

Several studies have investigated the cytotoxic effects of compounds related to this compound. For instance, compounds with similar structures have been tested against human cancer cell lines such as HepG2 and MDA-MB-231.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| 5a | HepG2 | 74.2 | Moderate cytotoxicity |

| 5a | MDA-MB-231 | 27.1 | Potential hit compound |

| 5l | MDA-MB-231 | 1.4 | Stronger than sorafenib (IC50 = 5.2 μM) |

The results indicate that certain derivatives exhibit significant cytotoxicity, suggesting that modifications on the pyridine ring can enhance anticancer activity .

The mechanism through which these compounds exert their cytotoxic effects often involves inhibition of key signaling pathways associated with cancer progression. For example, some studies have shown that inhibition of the vascular endothelial growth factor receptor (VEGFR2) is a common mechanism among these compounds, leading to reduced tumor growth and proliferation .

Study on Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound and its derivatives. A study focused on synthesizing N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, which shares structural similarities with this compound, demonstrated effective antimicrobial properties against various bacterial strains including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

These findings suggest that modifications in the pyridine structure can lead to enhanced antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of substituents on the pyridine ring significantly affects both anticancer and antimicrobial activities. For example, compounds with electron-donating groups tend to exhibit improved interaction with biological targets compared to those with electron-withdrawing groups .

Q & A

Q. What are the established synthetic routes for Methyl 2-(6-methoxypyridin-3-yl)acetate, and what purification challenges are commonly encountered?

The compound is typically synthesized via carbodiimide-mediated coupling of 2-(6-methoxypyridin-3-yl)acetic acid with a methylating agent. Optimization using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) instead of N,N′-dicyclohexylcarbodiimide (DCC) improves yield and simplifies purification by reducing byproduct formation . Post-synthesis, removal of protecting groups (e.g., allyl groups via Pd-catalyzed deprotection) requires careful monitoring to avoid over-reduction. NMR characterization may reveal signal doubling due to amide rotamers, necessitating advanced techniques like variable-temperature NMR for resolution .

Q. How can researchers confirm the structural integrity of this compound in solid-state studies?

X-ray crystallography is critical for resolving protonation sites and hydrogen-bonding networks. For example, in related N,4-diheteroaryl thiazole salts, protonation at different nitrogen sites leads to distinct 3D hydrogen-bonded networks or zigzag chains, which can be extrapolated to understand the structural behavior of the methoxypyridine moiety in the target compound . Complementary techniques like FT-IR and mass spectrometry validate functional groups and molecular weight.

Q. What analytical methods are recommended for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 254–280 nm) is widely used. For enhanced sensitivity, LC-MS with electrospray ionization (ESI) is preferred, especially when detecting trace impurities. Computational properties such as LogP (~1.5–1.9) and polar surface area (~40–50 Ų) can guide method development for separation efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while minimizing rotamer formation?

Rotamer-related NMR complexities (e.g., signal doubling) arise from restricted rotation of amide bonds. To mitigate this, employ low-temperature reaction conditions (-20°C to 0°C) during coupling steps and use sterically hindered bases like Hünig’s base (N,N-diisopropylethylamine) to reduce rotational freedom. Post-synthesis, fractional crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can isolate dominant rotamers .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or mass spectra often stem from residual solvents, isotopic patterns, or tautomerism. For example, in thiazole derivatives, protonation site ambiguity was resolved via comparative analysis of Br⁻ counterion interactions in crystal structures . Dynamic NMR and deuterium exchange experiments can further clarify ambiguous proton environments.

Q. How does the 6-methoxypyridin-3-yl group influence biochemical interactions in receptor-ligand systems?

The methoxypyridine moiety acts as a hydrogen-bond acceptor and π-stacking participant. In GPCR ligand studies, derivatives like 4-(6-methoxypyridin-3-yl)-1,2,4-triazoles exhibit enhanced binding affinity due to interactions with hydrophobic pockets and localized lipid microenvironments. Molecular docking simulations paired with mutagenesis studies are recommended to map binding sites .

Q. What safety protocols are critical when handling this compound in catalytic reactions?

While direct safety data for this compound is limited, analogs with similar pyridine/ester groups (e.g., Methyl 2-phenylacetoacetate) require PPE (gloves, N95 respirators) due to irritant properties (H315, H319). Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis. Spill management should include neutralization with sodium bicarbonate and disposal via certified hazardous waste channels .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| LogP (predicted) | 1.5–1.9 | |

| Hydrogen-bond acceptors | 3 | |

| Melting Point | 50–52°C (analog data) | |

| Stability | ≥5 years at -20°C (analog data) |

Q. Table 2: Recommended Analytical Conditions

| Technique | Parameters | Application |

|---|---|---|

| HPLC-UV | C18 column, 60:40 acetonitrile/water, 1 mL/min, λ = 260 nm | Purity assessment |

| LC-MS (ESI+) | C8 column, 0.1% formic acid in mobile phase, m/z 166 [M+H]+ | Trace impurity profiling |

| X-ray Diffraction | Cu Kα radiation, 100 K, SHELXT software | Solid-state structure determination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.